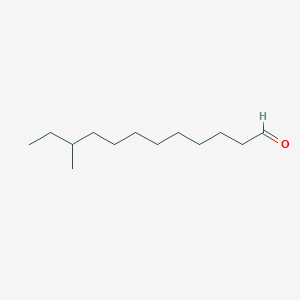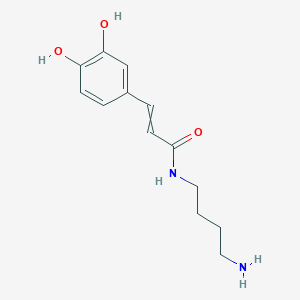
N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
Descripción general
Descripción
N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide is a naturally occurring compound found in various plants, including tobacco It is a conjugate of caffeic acid and putrescine, belonging to the hydroxycinnamic acid amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide can be synthesized through the reaction of caffeoyl-CoA with putrescine, catalyzed by the enzyme putrescine N-hydroxycinnamoyltransferase . The reaction conditions typically involve the use of a suitable solvent and maintaining an optimal temperature to facilitate the enzyme’s activity.
Industrial Production Methods
Industrial production methods for caffeoylputrescine are not well-documented. large-scale synthesis could potentially involve biotechnological approaches, such as using genetically modified plants or microorganisms to produce the enzyme putrescine N-hydroxycinnamoyltransferase, thereby enabling the efficient synthesis of caffeoylputrescine.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of different oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving the amine group.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals are common reagents for oxidation reactions involving caffeoylputrescine.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives and substituted compounds, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide has several scientific research applications, including:
Plant Defense: It plays a crucial role in plant defense mechanisms, particularly in nonhost resistance against herbivores like leafhoppers.
Biological Studies: It is used in studies investigating the jasmonic acid signaling pathway and its role in plant defense.
Medicinal Research:
Industrial Applications: Its role in plant defense can be leveraged for developing pest-resistant crops, reducing the need for chemical pesticides.
Mecanismo De Acción
N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide exerts its effects primarily through the jasmonic acid signaling pathway. When plants are attacked by herbivores, the jasmonic acid pathway is activated, leading to the production of caffeoylputrescine. This compound then contributes to the plant’s defense by repelling herbivores and reducing damage . The transcription factor MYB8 controls the production of caffeoylputrescine, along with other phenolamides .
Comparación Con Compuestos Similares
Similar Compounds
N-feruloylputrescine: Another phenolamide involved in plant defense mechanisms.
N-caffeoyl-4-amino-n-butyric acid: A related compound found in certain plants.
Feruloylglycoside: A compound with similar structural features and biological activities.
Uniqueness
N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide is unique due to its specific role in the jasmonic acid signaling pathway and its effectiveness in repelling herbivores. Its structure, combining caffeic acid and putrescine, allows it to participate in various biochemical reactions, making it a versatile compound in plant defense and scientific research .
Propiedades
IUPAC Name |
N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZNZCYTXQYEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331448 | |
| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29554-26-5 | |
| Record name | Caffeoylputrescine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29554-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






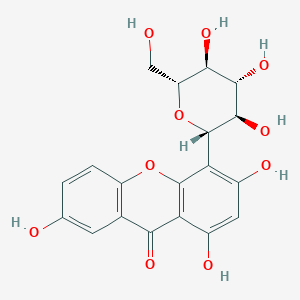
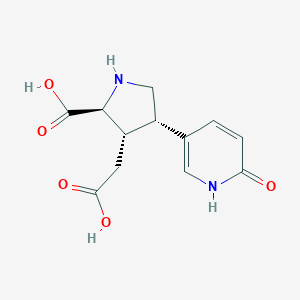




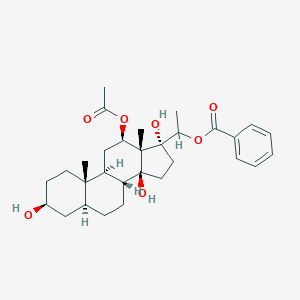
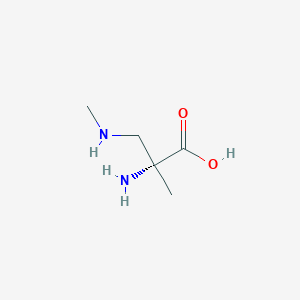
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)
